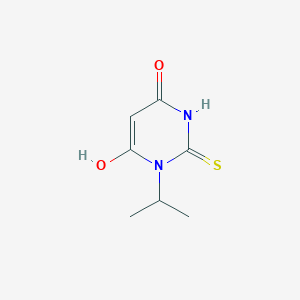
6-Hydroxy-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Hydroxy-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound belonging to the dihydropyrimidinone class, known for its diverse biological activities. This compound exhibits significant potential in antimicrobial and anticancer domains, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features:
- Hydroxyl group at the 6-position
- Isopropyl group at the 1-position
- Thioxo group at the 2-position
This unique arrangement contributes to its biological efficacy, particularly in inhibiting bacterial strains and exhibiting cytotoxic effects against cancer cell lines .
Antimicrobial Activity
Studies have demonstrated that derivatives of dihydropyrimidinones, including this compound, possess notable antimicrobial properties. These compounds can inhibit various bacterial strains effectively. The presence of the thioxo group enhances the compound's ability to disrupt bacterial cell wall synthesis .
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Molecular docking studies suggest that it interacts with enzymes involved in cancer cell proliferation pathways, indicating its potential as an anticancer agent .
Molecular docking studies reveal that this compound may bind to specific biological targets critical for microbial and cancer cell growth. This binding affinity is essential for understanding its mechanism of action and optimizing its pharmacological properties .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Hydroxy-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Methyl group at position 5 | Antimicrobial | Enhanced solubility |
| 5-Isopropylthio-6-hydroxy-2-thioxo-pyrimidin-4(3H)-one | Thioether substitution | Antiviral | Unique thioether linkage |
| 4-Aryl derivatives of dihydropyrimidinones | Varying aryl groups at position 4 | Anticancer | Diverse aryl substitutions enhance activity |
These comparisons illustrate how structural modifications can influence biological activity and efficacy .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of dihydropyrimidinones:
- Antimicrobial Efficacy : A study reported that derivatives of this compound showed significant inhibition against various strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Cytotoxic Effects : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against cancer cell lines such as HeLa and MCF7, indicating potent anticancer activity .
- Molecular Interactions : Advanced molecular modeling techniques have shown that this compound can effectively inhibit enzymes involved in crucial metabolic pathways for both bacteria and cancer cells .
特性
IUPAC Name |
6-hydroxy-1-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)9-6(11)3-5(10)8-7(9)12/h3-4,11H,1-2H3,(H,8,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXGVGRUNPMLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=O)NC1=S)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














